molecular formula C18H18N2O3S B301060 (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No. B301060
M. Wt: 342.4 g/mol
InChI Key: UOVJVXIHQBNZAL-VKCFTAOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has attracted considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways and enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been reported to exhibit anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases. Moreover, it has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one in lab experiments include its ease of synthesis, high yield, and potent biological activities. However, its limitations include its poor solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain applications.

Future Directions

Several future directions for the research on (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one can be identified. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound and its derivatives. Secondly, the development of novel synthetic strategies and modifications of the compound's structure may lead to the discovery of more potent and selective analogs with improved pharmacological properties. Finally, the evaluation of (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one in animal models and clinical trials may provide valuable insights into its therapeutic potential for the treatment of various diseases.

Synthesis Methods

The synthesis of (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one involves the reaction of 2-ethyloxirane-2-carboxylic acid ethyl ester with 4-ethoxyaniline to form 2-[(4-ethoxyphenyl)imino]oxirane-2-carboxylic acid ethyl ester. The resulting compound is then reacted with furan-2-carbaldehyde to form (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one has been widely investigated for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported the synthesis and biological evaluation of (2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one derivatives as potential drug candidates for the treatment of various diseases.

properties

Product Name

(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2O3S/c1-3-20-17(21)16(12-15-6-5-11-23-15)24-18(20)19-13-7-9-14(10-8-13)22-4-2/h5-12H,3-4H2,1-2H3/b16-12-,19-18?

InChI Key

UOVJVXIHQBNZAL-VKCFTAOWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CO2)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC=CO2)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CO2)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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